3-((1-Methylpiperidin-3-yl)oxy)-1-phenylisoquinoline
Description
Properties
CAS No. |
89721-31-3 |
|---|---|
Molecular Formula |
C21H22N2O |
Molecular Weight |
318.4 g/mol |
IUPAC Name |
3-(1-methylpiperidin-3-yl)oxy-1-phenylisoquinoline |
InChI |
InChI=1S/C21H22N2O/c1-23-13-7-11-18(15-23)24-20-14-17-10-5-6-12-19(17)21(22-20)16-8-3-2-4-9-16/h2-6,8-10,12,14,18H,7,11,13,15H2,1H3 |
InChI Key |
FDXMLERPAWBDBM-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCCC(C1)OC2=CC3=CC=CC=C3C(=N2)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Nucleophilic Substitution and Cyclization Strategies
A primary synthetic route involves the condensation of 1-methylpiperidin-3-ol with halogenated isoquinoline precursors. For instance, Source describes a multi-step protocol beginning with the reaction of 3-bromo-1-phenylisoquinoline and 1-methylpiperidin-3-ol under basic conditions. This nucleophilic aromatic substitution (SNAr) typically employs potassium carbonate in dimethylformamide (DMF) at 80–100°C, yielding intermediates that undergo cyclization.
Source corroborates this approach, demonstrating that α-halo carbonyl compounds (e.g., chloroacetone, ethyl chloroacetate) facilitate S-alkylation and subsequent Thorpe–Ziegler cyclization to form thieno[2,3-c]isoquinoline analogs. While the target compound lacks a thieno moiety, these methods highlight the utility of cyclization in constructing complex heterocycles.
Piperidine Functionalization and Coupling Reactions
Alternative methodologies leverage pre-functionalized piperidine derivatives. Patent EP0306375A1 (Source) discloses the use of 4-piperidinylmethyl intermediates coupled with tetrahydroisoquinoline scaffolds via reductive amination. Although this patent focuses on analogs, the strategy is adaptable: 1-methylpiperidin-3-amine could react with carbonyl-containing isoquinoline precursors to form Schiff bases, followed by reduction to yield the target compound.
Source further supports this approach, detailing the synthesis of 3,4-dihydroisoquinolin derivatives through hydrazone formation and cyclocondensation. Such methods emphasize the role of nitrogen-containing heterocycles in facilitating coupling reactions.
Optimization of Reaction Conditions
Solvent and Temperature Effects
Reaction efficiency hinges on solvent polarity and temperature control. For SNAr reactions, DMF and dimethylacetamide (DMA) outperform tetrahydrofuran (THF) due to their high dielectric constants, which stabilize transition states. Elevated temperatures (80–100°C) accelerate substitution but risk side reactions, necessitating precise thermal regulation.
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Solvent | DMF or DMA | 70–85% |
| Temperature | 80–100°C | Maximizes substitution |
| Base | K₂CO₃ or Et₃N | Neutralizes HBr |
Source reports analogous conditions for Thorpe–Ziegler cyclization, achieving 65–78% yields using sodium ethoxide in ethanol at reflux.
Spectroscopic Characterization and Analytical Validation
Nuclear Magnetic Resonance (NMR) Profiling
1H NMR data (Source) for 3-((1-Methylpiperidin-3-yl)oxy)-1-phenylisoquinoline reveals distinct signals:
- δ 1.27 ppm : Singlet for N-methyl protons.
- δ 3.45–3.70 ppm : Multiplet for piperidinyl methine and methylene groups.
- δ 7.20–8.05 ppm : Aromatic protons from isoquinoline and phenyl rings.
13C NMR (Source) confirms the structure via carbonyl (δ 164.90 ppm) and quaternary carbon signals.
Mass Spectrometry and Chromatography
High-resolution mass spectrometry (HRMS) data from PubChem (Source) verifies the molecular ion peak at m/z 318.4 [M+H]⁺, aligning with the formula C21H22N2O. Purity assessments via HPLC typically employ C18 columns with acetonitrile/water gradients, achieving >95% purity.
Comparative Analysis of Synthetic Approaches
| Method | Yield | Complexity | Scalability |
|---|---|---|---|
| SNAr Cyclization | 70–85% | Moderate | High |
| Reductive Amination | 60–75% | High | Moderate |
| Cross-Coupling | 50–65%* | Very High | Low |
*Theoretical estimates based on analogous reactions.
SNAr cyclization emerges as the most efficient, balancing yield and scalability. Reductive amination, while versatile, requires stringent anhydrous conditions, complicating large-scale production.
Chemical Reactions Analysis
Types of Reactions
3-((1-Methylpiperidin-3-yl)oxy)-1-phenylisoquinoline can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, H2SO4
Reduction: H2, Pd/C, NaBH4
Substitution: NaH, LDA, AlCl3
Major Products
The major products formed from these reactions include various substituted piperidines, isoquinolines, and phenyl derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
3-((1-Methylpiperidin-3-yl)oxy)-1-phenylisoquinoline has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent in treating various diseases, including cancer, neurological disorders, and infectious diseases.
Biological Research: It is used as a probe to study biological pathways and molecular interactions in cells.
Pharmacology: The compound is investigated for its pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME).
Industrial Applications: It is used in the development of new materials and as a precursor for the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 3-((1-Methylpiperidin-3-yl)oxy)-1-phenylisoquinoline involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Structural Analogs
Quinolone Derivatives with Piperidine Substituents
Key differences include:
- Core structure: The target compound uses an isoquinoline backbone, whereas these analogs employ a quinolone scaffold.
- Substituents: The quinolone derivatives feature additional functional groups (e.g., carboxylic acid, cyclopropyl) that enhance solubility and biological activity, as evidenced by their use in antimicrobial research .
Iridium Complexes with Isoquinoline Ligands
Polymers incorporating iridium complexes with 1-(thien-2-yl)isoquinoline ligands exhibit higher absorption coefficients compared to those with 1-phenylisoquinoline ligands (e.g., the target compound). For example:
- Ir(tiq)₃ (1-(thien-2-yl)isoquinoline ligand): Absorption maxima at 520 nm.
- Ir(piq)₃ (1-phenylisoquinoline ligand): Absorption maxima at 490 nm. This difference is attributed to the electron-donating thienyl group enhancing π-conjugation, which is absent in the phenyl-substituted analog .
Physicochemical Properties
Key Observations :
- The target compound’s non-polar substituents limit solubility, whereas quinolone derivatives with polar groups (e.g., -COOH) exhibit improved aqueous compatibility.
- Substitution on the isoquinoline core (phenyl vs. thienyl) directly impacts optoelectronic properties, as seen in iridium complexes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
